Cas no 860785-86-0 (2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide)
![2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/860785-86-0x500.png)
2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide
- AKOS005081122
- 860785-86-0
- 12P-314S
- 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)nicotinamide
- 2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide
-
- インチ: 1S/C19H10BrF5N2O2/c20-14-5-4-11(9-13(14)19(23,24)25)29-18-12(2-1-7-26-18)17(28)27-16-6-3-10(21)8-15(16)22/h1-9H,(H,27,28)
- InChIKey: GYQDKKTWIHNLKP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C(F)(F)F)OC1C(=CC=CN=1)C(NC1C=CC(=CC=1F)F)=O
計算された属性
- せいみつぶんしりょう: 471.98458g/mol
- どういたいしつりょう: 471.98458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634251-10mg |
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-(2,4-difluorophenyl)nicotinamide |
860785-86-0 | 98% | 10mg |
¥739.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634251-5mg |
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-(2,4-difluorophenyl)nicotinamide |
860785-86-0 | 98% | 5mg |
¥617.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634251-2mg |
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-(2,4-difluorophenyl)nicotinamide |
860785-86-0 | 98% | 2mg |
¥578.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634251-20mg |
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-(2,4-difluorophenyl)nicotinamide |
860785-86-0 | 98% | 20mg |
¥1173.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634251-100mg |
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-(2,4-difluorophenyl)nicotinamide |
860785-86-0 | 98% | 100mg |
¥1989.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634251-25mg |
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-(2,4-difluorophenyl)nicotinamide |
860785-86-0 | 98% | 25mg |
¥1375.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634251-50mg |
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-(2,4-difluorophenyl)nicotinamide |
860785-86-0 | 98% | 50mg |
¥1491.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634251-1mg |
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-(2,4-difluorophenyl)nicotinamide |
860785-86-0 | 98% | 1mg |
¥464.00 | 2024-04-28 |
2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide 関連文献
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamideに関する追加情報
Introduction to 2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide (CAS No. 860785-86-0)
2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide is a sophisticated organic compound characterized by its intricate molecular structure and potential pharmaceutical applications. This compound, identified by the CAS number 860785-86-0, has garnered significant attention in the field of medicinal chemistry due to its unique chemical properties and promising biological activities. The presence of multiple fluorine atoms and bromine substituents in its structure contributes to its distinct physicochemical characteristics, making it a subject of interest for further research and development.
The molecular framework of this compound consists of a pyridine core substituted with a phenoxy group at the 2-position and a carboxamide moiety at the 3-position. The phenoxy group itself is further functionalized with a 4-bromo substituent and a 3-(trifluoromethyl) group, which significantly influences its reactivity and interaction with biological targets. The pyridine ring is also linked to a 2,4-difluorophenyl group, adding another layer of complexity to its molecular architecture. This combination of substituents makes the compound a versatile scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in developing small molecule inhibitors targeting various disease pathways. The structural features of 2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide suggest that it may exhibit inhibitory activity against enzymes and receptors involved in inflammatory responses, cancer progression, and other metabolic disorders. The fluorine atoms, in particular, are known to enhance the metabolic stability and binding affinity of drug candidates, making this compound a promising candidate for further exploration.
Recent studies have highlighted the role of halogenated aromatic compounds in medicinal chemistry due to their ability to modulate enzyme activity through halogen bonding interactions. The 4-bromo and 3-(trifluoromethyl) substituents in this compound are expected to participate in such interactions, thereby enhancing its binding affinity to biological targets. Additionally, the presence of a carboxamide group provides a site for further derivatization, allowing chemists to fine-tune the pharmacological properties of the molecule.
The synthesis of 2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps in the synthesis include nucleophilic aromatic substitution reactions to introduce the phenoxy group, followed by condensation reactions to form the carboxamide linkage. The use of fluorinated precursors is crucial for achieving the desired substitution pattern at the phenyl ring.
The physicochemical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of fluorine atoms increases its lipophilicity, which can be advantageous for oral bioavailability. However, it is also important to consider potential metabolic degradation pathways that may affect the compound's efficacy in vivo. Computational modeling and experimental studies are often employed to predict and assess these properties before advancing into preclinical development.
In conclusion, 2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide represents a significant advancement in medicinal chemistry due to its complex structure and potential therapeutic applications. Further research is warranted to explore its biological activity and develop novel drug candidates based on this scaffold. The combination of computational studies and experimental validation will be essential in understanding its mechanism of action and optimizing its pharmacological properties for clinical use.
860785-86-0 (2-[4-Bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide) 関連製品
- 1216701-03-9(3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 2229427-85-2(1-3-(aminomethyl)but-3-en-1-yl-1H-pyrazole)
- 1805310-73-9(4-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid)
- 139756-03-9(4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide)
- 500279-52-7(N-benzyl-2-{3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl}acetamide)
- 1697791-71-1(Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide)
- 1643156-18-6(4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride)
- 450351-99-2(2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 1289385-76-7(1-Thiazol-5-ylmethyl-pyrrolidin-3-ol)
- 2228081-73-8(3-3-(dimethylamino)propylpyrrolidin-3-ol)




